molecular formula C16H10N4O5 B5192980 4-(2,4-DINITROPHENYLAZO)-1-NAPHTHOL CAS No. 3468-62-0

4-(2,4-DINITROPHENYLAZO)-1-NAPHTHOL

Cat. No.: B5192980
CAS No.: 3468-62-0
M. Wt: 338.27 g/mol
InChI Key: UZDCSGURJIPTEA-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenylazo)-1-naphthol is an organic compound known for its vibrant color and its use as a dye. This compound belongs to the azo dye family, characterized by the presence of the functional group R-N=N-R’, where R and R’ can be aryl or alkyl groups. The compound is synthesized through the diazotization of 2,4-dinitroaniline followed by coupling with 1-naphthol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dinitrophenylazo)-1-naphthol typically involves two main steps:

    Diazotization of 2,4-dinitroaniline: This step involves the reaction of 2,4-dinitroaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). The reaction forms the diazonium salt.

    Coupling with 1-naphthol: The diazonium salt is then coupled with 1-naphthol in an alkaline medium (pH 8-10) to form the azo compound. The reaction is typically carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenylazo)-1-naphthol undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: The compound can be oxidized, although this is less common due to the stability of the azo linkage.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid is commonly used for reducing the nitro groups.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Reduction: The reduction of the nitro groups yields 4-(2,4-diaminophenylazo)-1-naphthol.

    Substitution: Nitration of the aromatic rings can introduce additional nitro groups, leading to compounds like 4-(2,4,6-trinitrophenylazo)-1-naphthol.

Scientific Research Applications

4-(2,4-Dinitrophenylazo)-1-naphthol has several applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 4-(2,4-dinitrophenylazo)-1-naphthol primarily involves its ability to form stable complexes with other molecules. The azo linkage (N=N) allows the compound to interact with various substrates through π-π interactions and hydrogen bonding. This property is exploited in its use as a dye and in drug delivery systems, where it can encapsulate and release drugs in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dinitrophenylazo)-2-naphthol
  • 4-(2,4-Dinitrophenylazo)-3-naphthol
  • 4-(2,4-Dinitrophenylazo)-4-naphthol

Uniqueness

4-(2,4-Dinitrophenylazo)-1-naphthol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The position of the azo group and the nitro groups influences its reactivity and stability, making it particularly useful in applications requiring high stability and vibrant color.

Properties

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O5/c21-16-8-7-13(11-3-1-2-4-12(11)16)17-18-14-6-5-10(19(22)23)9-15(14)20(24)25/h1-9,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDCSGURJIPTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201040633
Record name 1-Naphthalenol, 4-[2-(2,4-dinitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3468-62-0
Record name 1-Naphthalenol, 4-[2-(2,4-dinitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4-Dinitrophenylazo)-1-naphthol
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